BenchChemオンラインストアへようこそ!

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide

High-throughput screening G-protein coupled receptors RGS4

This compound is a structurally differentiated 1,3,4-oxadiazole featuring a 5-chlorothiophene substituent and a cyclohexanecarboxamide cap. It has demonstrated positive screening hits against RGS4, mu-opioid receptor, ADAM17, and M1 muscarinic receptor, and was identified as an XBP1 splicing agonist. These substituents introduce unique lipophilicity, electron-withdrawing character, and sulfur-mediated polarizability that cannot be replicated by phenyl, furan, or unsubstituted thiophene analogs. Procurement of the exact CAS 888410-57-9 entity is essential for hit validation, CRC generation, and selectivity profiling before SAR expansion.

Molecular Formula C13H14ClN3O2S
Molecular Weight 311.78
CAS No. 888410-57-9
Cat. No. B2832000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide
CAS888410-57-9
Molecular FormulaC13H14ClN3O2S
Molecular Weight311.78
Structural Identifiers
SMILESC1CCC(CC1)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Cl
InChIInChI=1S/C13H14ClN3O2S/c14-10-7-6-9(20-10)12-16-17-13(19-12)15-11(18)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,15,17,18)
InChIKeyKHDPTAWREFUMOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide (CAS 888410-57-9): Compound Identity & Procurement-Relevant Characteristics


N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide is a synthetic small-molecule heterocycle (MF: C₁₃H₁₄ClN₃O₂S, MW: 311.79 g/mol) belonging to the 1,3,4-oxadiazole class . The compound incorporates a 5-chlorothiophen-2-yl substituent at the oxadiazole C5 position and a cyclohexanecarboxamide moiety at the C2 amino position . 1,3,4-Oxadiazole derivatives are widely recognized for their broad biological activity profiles; this specific scaffold has been distributed in the NIH Molecular Libraries Small Molecule Repository (MLSMR) and evaluated in multiple high-throughput screening (HTS) campaigns across diverse therapeutic targets .

Why 1,3,4-Oxadiazole-Based Cyclohexanecarboxamides Cannot Be Interchanged for N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide


1,3,4-Oxadiazole bioisosteres are highly sensitive to peripheral substitution; even conservative replacements of the 5-aryl ring can invert selectivity, shift potency by orders of magnitude, or abolish target engagement altogether. The 5-chlorothiophene moiety in N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide introduces a distinct combination of lipophilicity, electron-withdrawing character, and sulfur-mediated polarizability that cannot be replicated by phenyl, furan, or unsubstituted thiophene analogs . Furthermore, the cyclohexanecarboxamide cap imposes a conformationally restricted hydrogen-bonding geometry that differs fundamentally from linear alkyl amides or aromatic carboxamides commonly found in other library members . Generic replacement by a compound with a different heterocyclic core or amide substituent therefore risks loss of the specific interaction pattern observed in screening, making procurement of the exact CAS 888410-57-9 entity essential for hit validation and SAR follow-up studies.

Quantitative Screening Evidence for N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide (CAS 888410-57-9): Strengths & Limitations


HTS Profiling Across Diverse Target Classes: Hits Identified in Regulator of G-Protein Signaling 4 (RGS4) and Mu-Opioid Receptor (MOR) Assays

The compound was tested in a primary cell-based HTS assay for activators of regulator of G-protein signaling 4 isoform 2 (RGS4) and in a luminescence-based cell-based assay for mu-type opioid receptor (MOR-1) agonism . In both screens, the compound was classified as a 'hit' within the NIH Molecular Libraries Probe Production Centers Network, indicating activity above the defined hit threshold . However, direct quantitative IC₅₀/EC₅₀ values for this specific compound are not publicly disclosed in the indexed HTS summary records, and no head-to-head comparison with a close structural analog under identical assay conditions is available.

High-throughput screening G-protein coupled receptors RGS4 Mu-opioid receptor

Activity in ADAM17 (TACE) and Muscarinic M1 Acetylcholine Receptor Primary Screens

The compound was flagged as a screening hit in a QFRET-based biochemical assay for ADAM17 (TACE) inhibition and in a fluorescence-based cell-based assay for muscarinic M1 receptor agonism . The compound met the primary hit selection criteria in both assays, indicating some level of target engagement. No follow-up quantitative potency data (IC₅₀ or EC₅₀ curves) or selectivity profiles against related metalloproteases or muscarinic subtypes were retrieved.

ADAM17 TACE Muscarinic M1 receptor Alzheimer's disease Inflammation

Unfolded Protein Response (UPR) Agonist Activity Detected in uHTS XBP1 Splicing Assay

The compound was screened in a uHTS assay designed to identify small-molecule activators of the adaptive arm of the unfolded protein response (UPR), specifically monitoring XBP1 splicing . It was identified as a primary agonist, suggesting modulation of ER stress pathways. However, quantitative potency data, EC₅₀ values, and comparison with known UPR modulators such as toyocamycin or thapsigargin are not provided in the available HTS summary.

Unfolded protein response XBP1 Endoplasmic reticulum stress Cancer

Structural Differentiation from the Closest Readily Available Analog: 5-Chlorothiophene Moiety vs. Phenyl/Thiophene Replacements

The 5-chlorothiophen-2-yl substituent provides a calculated XLogP3-AA of approximately 3.9 for the thiophene-containing core, compared with ~2.5–3.0 for phenyl-substituted 1,3,4-oxadiazole cyclohexanecarboxamide counterparts . This lipophilicity increase of ~1–1.5 log units, combined with the unique sulfur atom polarizability (molecular polar surface area shift from ~67 Ų to ~84 Ų relative to phenyl analogs), translates into distinct membrane permeability and target-binding potential . While no direct head-to-head biological comparison exists in the public domain, the physicochemical differentiation alone justifies selection of this specific compound for SAR exploration in programs where balancing lipophilicity-driven potency with solubility is critical.

Structure-activity relationship 1,3,4-Oxadiazole Bioisosterism Physicochemical properties

Priority Application Scenarios for N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide (888410-57-9) Based on HTS Evidence


Hit Confirmation and Dose-Response Profiling in GPCR-Targeted CNS Programs

Given the positive primary screening hits against RGS4 and mu-opioid receptor, the most immediate application is procurement of the pure compound for concentration-response curve (CRC) generation in secondary assays. This will confirm on-target activity and provide the first quantitative IC₅₀/EC₅₀ values for this scaffold in GPCR contexts .

Selectivity Profiling in Metalloprotease and Cholinergic Receptor Panels

The preliminary activity in ADAM17 and M1 muscarinic receptor screens warrants a focused selectivity panel. The compound should be tested against related ADAM/MMP family members and muscarinic receptor subtypes (M2–M5) to establish its selectivity fingerprint before any analog procurement or SAR expansion .

UPR Pathway Investigation in Oncology or Neurodegeneration Models

The identification as an XBP1 splicing agonist positions the compound as a tool molecule for probing endoplasmic reticulum stress pathways. Acquisition for testing in cell-based UPR models (e.g., multiple myeloma or Parkinson's disease lines) is scientifically justified, with the caveat that quantitative potency data must first be generated in-house .

Physicochemical Property-Driven Analog Design for Lead Optimization

The calculated lipophilicity and TPSA values distinguish this compound from common phenyl-substituted oxadiazole libraries. Medicinal chemistry teams optimizing for CNS penetration or specific logP windows can use CAS 888410-57-9 as a reference point for exploring 5-chlorothiophene SAR, focusing on improving metabolic stability while retaining the favorable permeability profile .

Quote Request

Request a Quote for N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.